![molecular formula C12H12F4O3 B13665469 Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13665469.png)
Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate
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Overview
Description
Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate typically involves the esterification of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate.
Reduction: Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and properties.
Ethyl 3-[3-Fluoro-5-(methyl)phenyl]-3-hydroxypropanoate: Contains a methyl group instead of a trifluoromethyl group, resulting in lower electronegativity and different biological activity.
The unique combination of the trifluoromethyl and hydroxypropanoate groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
Biological Activity
Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique molecular structure characterized by the presence of both a trifluoromethyl group and a fluorinated aromatic ring. These features contribute to its chemical stability and reactivity, making it a subject of interest for various biological applications. The chemical formula is C13H10F4O3, with a molecular weight of approximately 328.21 g/mol .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . Research has shown that compounds with trifluoromethyl groups can enhance their interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MICs) against various pathogens, suggesting a promising avenue for further exploration in antimicrobial drug development .
Anticancer Activity
The compound is also being investigated for its anticancer properties . Studies have indicated that fluorinated compounds often exhibit enhanced potency against cancer cell lines due to their ability to modulate pharmacokinetics and pharmacodynamics. In vitro tests have shown that derivatives of similar structures can outperform established anticancer agents like Doxorubicin in terms of cytotoxicity against specific cancer cell lines .
The mechanism by which this compound exerts its biological effects is likely related to its interactions with specific enzymes or receptors. The presence of fluorinated groups may enhance binding affinity and specificity, promoting the inhibition or modulation of critical biological pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Antitumor Activity : Research focusing on trifluoromethylated homocamptothecin derivatives showed enhanced antitumor activity compared to non-fluorinated counterparts, suggesting that similar modifications could be beneficial for this compound .
- Inhibition Studies : In vitro studies have demonstrated that compounds with trifluoromethyl substitutions can significantly inhibit topoisomerase I-mediated DNA cleavage, indicating a potential mechanism for anticancer activity .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 3-(2-chloro-5-trifluoromethyl)phenyl)-3-hydroxypropanoate | C12H10ClF3O3 | Contains chlorine instead of fluorine |
Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | Simpler structure without hydroxyl group |
Ethyl 3-(4-trifluoromethylphenyl)-3-hydroxypropanoate | C12H11F3O3 | Different positioning of trifluoromethyl group |
This table illustrates how structural variations among similar compounds can influence their biological activity and potential applications in drug development .
Properties
Molecular Formula |
C12H12F4O3 |
---|---|
Molecular Weight |
280.21 g/mol |
IUPAC Name |
ethyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)7-3-8(12(14,15)16)5-9(13)4-7/h3-5,10,17H,2,6H2,1H3 |
InChI Key |
QUZIJNGUBAJCLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)F)C(F)(F)F)O |
Origin of Product |
United States |
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